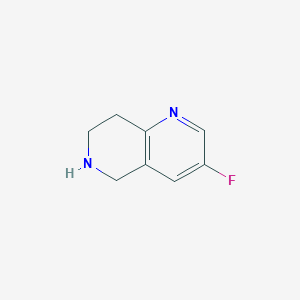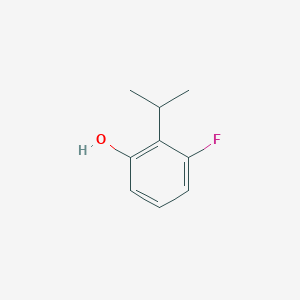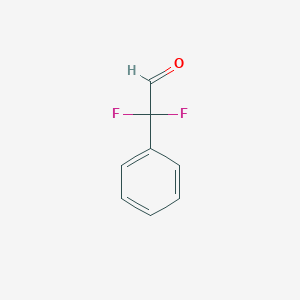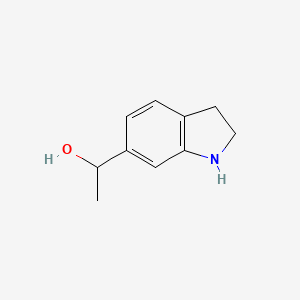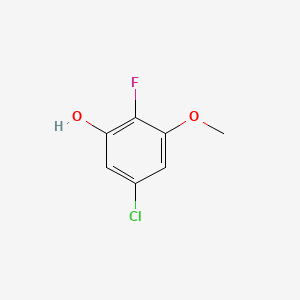
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile is a chemical compound characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which also bears a carbonitrile group
準備方法
The synthesis of 1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base to facilitate the substitution reaction on the azetidine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and temperature control .
化学反応の分析
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized azetidine derivatives .
科学的研究の応用
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism by which 1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The azetidine ring provides a rigid scaffold that can mimic natural substrates, making it a valuable tool in the study of enzyme mechanisms and drug-receptor interactions .
類似化合物との比較
1-(2,2,2-Trifluoroethyl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which affects its reactivity and applications.
1-(2,2,2-Trifluoroethyl)azetidine-3-amine: The presence of an amine group in this compound makes it more basic and alters its interaction with biological targets.
1-(2,2,2-Trifluoroethyl)azetidine-3-alcohol: The alcohol group in this compound provides different hydrogen bonding capabilities, influencing its solubility and reactivity.
The uniqueness of this compound lies in its combination of a trifluoroethyl group and a carbonitrile group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
1-(2,2,2-trifluoroethyl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)4-11-2-5(1-10)3-11/h5H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOJPXKHKLAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


